molecular formula C20H24ClNO2 B1670348 Dexoxadrol Hydrochloride CAS No. 631-06-1

Dexoxadrol Hydrochloride

Cat. No.: B1670348
CAS No.: 631-06-1
M. Wt: 345.9 g/mol
InChI Key: GYPWNVSWCIMIHQ-GRTNUQQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexoxadrol hydrochloride is a dissociative anesthetic drug that functions as an NMDA receptor antagonist. It produces effects similar to phencyclidine in animals. Dexoxadrol, along with its related compound etoxadrol, was initially developed as an analgesic for human use. its development was discontinued due to side effects such as nightmares and hallucinations .

Preparation Methods

The synthesis of dexoxadrol hydrochloride involves several key steps. One method includes the stereoselective addition of vinylmagnesium bromide to N-(3-butenyl)imines derived from D-glyceraldehyde diphenyl ketal, followed by a ring-closing metathesis reaction. This method allows for the asymmetric synthesis of (S)-2-[(S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine (dexoxadrol) starting from D-mannitol in six steps with a 43% overall yield .

Chemical Reactions Analysis

Dexoxadrol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Dexoxadrol can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can convert dexoxadrol into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dexoxadrol hydrochloride has several scientific research applications:

Mechanism of Action

Dexoxadrol hydrochloride exerts its effects by antagonizing the NMDA receptor, a type of glutamate receptor in the brain. By blocking this receptor, dexoxadrol inhibits the excitatory neurotransmission mediated by glutamate, leading to its anesthetic and dissociative effects. This mechanism involves the binding of dexoxadrol to the NMDA receptor ionophore complex, preventing the influx of calcium ions and subsequent neuronal excitation .

Comparison with Similar Compounds

Dexoxadrol hydrochloride is similar to other NMDA receptor antagonists such as:

    Etoxadrol: A related compound with similar pharmacological properties but different side effect profiles.

    Phencyclidine (PCP): Another dissociative anesthetic with a similar mechanism of action but higher potency and abuse potential.

    Ketamine: A widely used anesthetic with NMDA receptor antagonism as its primary mechanism of action.

Dexoxadrol is unique in its specific structural configuration, which contributes to its distinct pharmacological profile and side effects .

Properties

CAS No.

631-06-1

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

(2S)-2-[(4S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride

InChI

InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H/t18-,19+;/m0./s1

InChI Key

GYPWNVSWCIMIHQ-GRTNUQQKSA-N

SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Isomeric SMILES

C1CCN[C@@H](C1)[C@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Canonical SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dexoxadrol hydrochloride;  NSC 526062;  NSC-526062;  Relane ;  U 22558 A;  d-Dioxadrol hydrochloride;  Dexoxadrol HCl;  U-22,559A; UNII-T0C1IR71L8.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexoxadrol Hydrochloride
Reactant of Route 2
Dexoxadrol Hydrochloride
Reactant of Route 3
Dexoxadrol Hydrochloride
Reactant of Route 4
Dexoxadrol Hydrochloride
Reactant of Route 5
Reactant of Route 5
Dexoxadrol Hydrochloride
Reactant of Route 6
Dexoxadrol Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.